N-cyclohexyl-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide
Description
N-CYCLOHEXYL-4-METHYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and an oxadiazole ring
Properties
Molecular Formula |
C23H27N3O3S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-cyclohexyl-4-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C23H27N3O3S/c1-17-11-13-21(14-12-17)30(27,28)26(20-9-4-3-5-10-20)16-22-24-23(25-29-22)19-8-6-7-18(2)15-19/h6-8,11-15,20H,3-5,9-10,16H2,1-2H3 |
InChI Key |
DUVMBADAJCHRAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=NC(=NO2)C3=CC=CC(=C3)C)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-CYCLOHEXYL-4-METHYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the cyclohexyl group: This step may involve the use of cyclohexylamine and suitable coupling reagents.
Introduction of the sulfonamide group: This can be done by reacting the intermediate with sulfonyl chloride derivatives.
Final assembly: The final product is obtained by combining the intermediate compounds under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-CYCLOHEXYL-4-METHYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Coupling reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-CYCLOHEXYL-4-METHYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-4-METHYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
N-CYCLOHEXYL-4-METHYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
N-Cyclohexyl Methylone: Structurally similar but with different functional groups and applications.
Benzene derivatives: Compounds like 1-methyl-3-[(4-methylphenyl)methyl]benzene share some structural similarities but differ in their chemical properties and uses.
The uniqueness of N-CYCLOHEXYL-4-METHYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
